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molecular formula C19H18AuP B8502855 carbanide;gold(1+);triphenylphosphane

carbanide;gold(1+);triphenylphosphane

Cat. No. B8502855
M. Wt: 474.3 g/mol
InChI Key: AIJHVWFIEVTCNT-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A mixture of 0.2 gm (0.89 mmol) of 1-bromo-3-(4-fluorobut-1-ynyl)benzene, 2 mL of MeOH, 1 mg of methyl(triphenylphosphine)gold (I), 25 μL of conc. H2SO4 and 0.44 mL of H2O was placed in a sealed tube, flushed with argon, heated to 72° C. for 2 h and was cooled. The reaction mixture was diluted with EtOAc, washed sequentially with water and brine, dried over Na2SO4 and concentrated under reduced pressure. Chromatography of the concentrate on silica gel with a gradient of 0% to 20% EtOAc-hexanes gave 1-(3-bromophenyl)-4-fluorobutan-1-one as an oil, 0.086 gm (40% yield); 1H NMR (400 MHz, CDCl3) δ: 2.13 (m, 2H), 3.09 (t, 2H, J=7.1 Hz), 4.53 (dt, 2H, J=5.8, 47.1 Hz), 7.33 (t, 1H, J=7.8 Hz), 7.66 (dq, 1H, J=1.0, 7.8 Hz), 7.55 (dq, 1H, J=1.0, 7.8 Hz), 8.07 (t, 1H, J=1.7 Hz).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[C:9][CH2:10][CH2:11][F:12])[CH:3]=1.CO.[OH:15]S(O)(=O)=O>[CH3-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Au+].O>[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:15])[CH2:9][CH2:10][CH2:11][F:12])[CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)C#CCCF
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
25 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1 mg
Type
catalyst
Smiles
[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]
Name
Quantity
0.44 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a sealed tube
CUSTOM
Type
CUSTOM
Details
flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Chromatography of the concentrate on silica gel with a gradient of 0% to 20% EtOAc-hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CCCF)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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